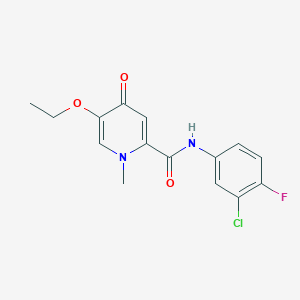

N-(3-chloro-4-fluorophenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Description

N-(3-chloro-4-fluorophenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a 1,4-dihydropyridine (DHP) derivative characterized by a halogenated aryl substituent at the carboxamide position. The core structure features a 1-methyl-4-oxo-1,4-dihydropyridine scaffold with an ethoxy group at the 5-position. The 3-chloro-4-fluorophenyl moiety introduces strong electron-withdrawing effects, which may enhance lipophilicity and influence receptor binding kinetics.

Propriétés

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-5-ethoxy-1-methyl-4-oxopyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClFN2O3/c1-3-22-14-8-19(2)12(7-13(14)20)15(21)18-9-4-5-11(17)10(16)6-9/h4-8H,3H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFNRDLJXAXKFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(C(=CC1=O)C(=O)NC2=CC(=C(C=C2)F)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. One common method involves the Hantzsch synthesis, which is a multi-component reaction that combines an aldehyde, a β-keto ester, and an ammonium acetate under reflux conditions to form the dihydropyridine core. The specific substitution pattern on the aromatic ring can be introduced through selective halogenation reactions using reagents like N-chlorosuccinimide and N-fluorobenzenesulfonimide .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography. The choice of solvents, catalysts, and temperature control are critical factors in scaling up the synthesis for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-chloro-4-fluorophenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the aromatic ring .

Applications De Recherche Scientifique

N-(3-chloro-4-fluorophenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and developing new synthetic methodologies.

Biology: This compound can be used in biochemical assays to study enzyme interactions and inhibition.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings

Mécanisme D'action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzymatic activity. The presence of chloro and fluoro groups can enhance its binding affinity and selectivity towards these targets. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions and responses .

Comparaison Avec Des Composés Similaires

Structural Analog 1: N-(3-acetylphenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Key Differences :

- Substituent at the carboxamide position : The acetylphenyl group (C17H18N2O4) replaces the halogenated aryl group, reducing electronegativity but introducing a ketone functional group.

- Molecular Weight : 314.34 g/mol (vs. ~324.45 g/mol for the chloro-fluoro analog).

Structural Analog 2: AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide)

Key Differences :

- Core Modifications: AZ331 features a 5-cyano group and a furyl substituent, diverging from the ethoxy group in the target compound.

- Thioether Linkage : The 6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio} group introduces sulfur-based connectivity, which may alter metabolic stability or redox activity.

- Molecular Complexity : AZ331’s larger structure (C27H24N2O5S) suggests higher steric hindrance compared to the simpler halogenated analog .

Structural Analog 3: AZ257 (6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide)

Key Differences :

- Halogenation : AZ257 includes a bromophenyl group, which is bulkier and less electronegative than the chloro-fluoro combination in the target compound.

- Substituent Positioning: The thioether and cyano groups at the 6- and 5-positions, respectively, may confer distinct electronic effects on the DHP core .

Tabulated Comparison

Research Findings and Inferences

- Halogenation vs. Acetylation : The chloro-fluoro substituent in the target compound likely improves lipid solubility compared to the acetylated analog, favoring blood-brain barrier penetration .

- Thioether vs. Carboxamide Linkages : AZ331 and AZ257’s thioether groups may confer susceptibility to oxidative metabolism, whereas the carboxamide group in the target compound offers hydrolytic stability .

Activité Biologique

N-(3-chloro-4-fluorophenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a compound belonging to the dihydropyridine class, known for its diverse biological activities. This compound features a unique structure characterized by a chloro and a fluoro substituent on the aromatic ring, an ethoxy group, and a carboxamide functional group. Its potential applications in medicinal chemistry make it an important subject for research.

The molecular formula of N-(3-chloro-4-fluorophenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is C15H14ClFN2O3, with a molecular weight of 324.74 g/mol. The compound can be synthesized using various methods, including microwave-assisted synthesis and solvent-free conditions, which enhance yield and reduce reaction times.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that derivatives of this compound class may inhibit certain kinases involved in cancer cell proliferation. The mechanism typically involves competitive inhibition, where the compound binds to the active site of target enzymes, preventing substrate access.

Anticancer Activity

Studies have shown that modifications in the structure of dihydropyridine derivatives can lead to enhanced potency against specific cancer cell lines. For instance, certain analogs demonstrated significant inhibitory effects on the proliferation of cancer cells, indicating potential as anticancer agents .

Antimicrobial Activity

N-(3-chloro-4-fluorophenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives range from 0.22 to 0.25 μg/mL against tested bacteria .

| Pathogen | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.22 | Bactericidal |

| Staphylococcus epidermidis | 0.25 | Bactericidal |

Biofilm Inhibition

The compound exhibits significant activity in inhibiting biofilm formation, particularly against Staphylococcus aureus and Staphylococcus epidermidis. This property is crucial as biofilms are often resistant to conventional antibiotics .

Case Studies

In a study focusing on various derivatives of dihydropyridines, it was found that specific modifications led to improved solubility and enhanced biological activity. For example, one derivative demonstrated complete tumor stasis in a Met-dependent gastric carcinoma xenograft model following oral administration .

Another investigation highlighted the antimicrobial efficacy of related compounds, showing broad-spectrum activity against Gram-positive and Gram-negative bacteria with significant reductions in biofilm formation .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-(3-chloro-4-fluorophenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide, and how is structural confirmation achieved?

- Methodology : The compound can be synthesized via a modified Hantzsch dihydropyridine synthesis. Key steps include cyclocondensation of a β-keto ester (e.g., ethyl acetoacetate) with an appropriately substituted amine (e.g., 3-chloro-4-fluoroaniline) under acidic or basic conditions. Post-synthesis, structural confirmation requires:

- NMR spectroscopy (1H/13C) to verify substituent positions and aromatic proton environments, as demonstrated in structural elucidation of analogous 1,4-dihydropyridines .

- Mass spectrometry (HRMS) for molecular ion validation.

- IR spectroscopy to confirm carbonyl (C=O) and amide (N-H) functional groups.

Q. Which analytical techniques are critical for assessing purity and stability during storage?

- Methodology :

- HPLC/UPLC with UV detection (e.g., 254 nm) to quantify purity (>98% recommended for pharmacological studies). Mobile phases often use acetonitrile/water gradients with trifluoroacetic acid (TFA) as an ion-pairing agent .

- Thermogravimetric analysis (TGA) to evaluate thermal stability.

- Accelerated stability studies (40°C/75% RH for 6 months) to identify degradation products via LC-MS.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodology : Contradictions may arise from assay variability (e.g., cell line differences, incubation times). Mitigation strategies include:

- Standardized bioassays : Replicate studies using identical cell lines (e.g., HEK293 for kinase inhibition) and protocols.

- Purity verification : Ensure compound integrity via HPLC before testing; impurities >0.5% can skew results .

- Dose-response curves : Compare EC50/IC50 values across multiple replicates to confirm potency trends.

Q. What computational strategies predict binding modes of this compound to target enzymes?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Input the compound’s 3D structure (optimized via DFT at the B3LYP/6-31G* level) and compare binding poses with co-crystallized ligands .

- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze RMSD and hydrogen-bond occupancy.

Q. How can regioselectivity challenges during synthesis be addressed?

- Methodology : To direct substitution at the 5-ethoxy and 3-chloro-4-fluorophenyl positions:

- Protecting groups : Temporarily block reactive sites (e.g., using tert-butoxycarbonyl for amines) during intermediate steps .

- Microwave-assisted synthesis : Enhance reaction specificity by reducing side-product formation through controlled heating.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.